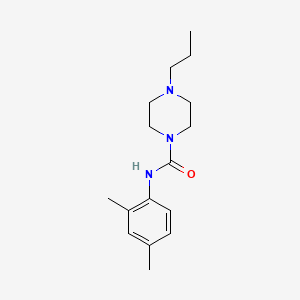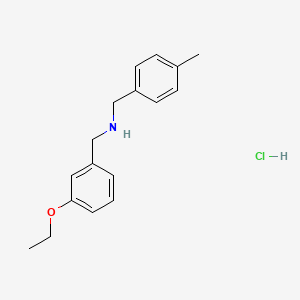![molecular formula C15H23N3O B5335398 N-[2-(1-methyl-4-piperidinyl)ethyl]-N'-phenylurea](/img/structure/B5335398.png)
N-[2-(1-methyl-4-piperidinyl)ethyl]-N'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-methyl-4-piperidinyl)ethyl]-N'-phenylurea, commonly known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in the late 1990s and has since been extensively studied for its potential therapeutic applications in various neurological disorders. In
Mecanismo De Acción
MPEP selectively binds to the N-[2-(1-methyl-4-piperidinyl)ethyl]-N'-phenylurea receptor and inhibits its activity. The this compound receptor is involved in various physiological processes such as synaptic plasticity, learning, and memory. Overactivation of the this compound receptor has been implicated in various neurological disorders. By inhibiting the activity of the this compound receptor, MPEP can modulate these physiological processes and potentially treat neurological disorders.
Biochemical and Physiological Effects:
MPEP has been shown to have various biochemical and physiological effects. It can improve cognitive function, reduce hyperactivity, improve motor function, reduce neuronal damage, and reduce drug-seeking behavior. MPEP has also been shown to modulate various neurotransmitter systems such as dopamine, serotonin, and glutamate. These effects are thought to be mediated by the inhibition of the this compound receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPEP has several advantages for lab experiments. It is a potent and selective antagonist of the N-[2-(1-methyl-4-piperidinyl)ethyl]-N'-phenylurea receptor, which allows for precise modulation of the receptor's activity. It has also been extensively studied in various animal models and has shown promising results for its potential therapeutic applications. However, there are also limitations to using MPEP in lab experiments. It has poor solubility in water, which can make it difficult to administer to animals. It also has a short half-life, which can limit its effectiveness in long-term studies.
Direcciones Futuras
There are several future directions for the study of MPEP. One direction is to further investigate its potential therapeutic applications in various neurological disorders. Another direction is to develop more effective formulations of MPEP that address its solubility and half-life limitations. Additionally, there is a need to better understand the mechanisms underlying the biochemical and physiological effects of MPEP. This can lead to the development of more targeted and effective treatments for neurological disorders.
Métodos De Síntesis
MPEP can be synthesized using a multi-step process starting from 4-piperidone. The first step involves the reaction of 4-piperidone with methylamine to form N-methyl-4-piperidinone. This is followed by the reaction of N-methyl-4-piperidinone with phenylisocyanate to form N-methyl-N-phenylurea. Finally, the N-methyl-N-phenylurea is reacted with ethylene diamine to form MPEP. The purity of the final product can be improved using various purification techniques such as column chromatography.
Aplicaciones Científicas De Investigación
MPEP has been extensively studied for its potential therapeutic applications in various neurological disorders such as Fragile X syndrome, Parkinson's disease, and addiction. Fragile X syndrome is a genetic disorder that causes intellectual disability and behavioral problems. MPEP has been shown to improve cognitive function and reduce hyperactivity in animal models of Fragile X syndrome. Parkinson's disease is a neurodegenerative disorder that affects movement and coordination. MPEP has been shown to improve motor function and reduce neuronal damage in animal models of Parkinson's disease. Addiction is a chronic disease that affects the brain's reward system. MPEP has been shown to reduce drug-seeking behavior and relapse in animal models of addiction.
Propiedades
IUPAC Name |
1-[2-(1-methylpiperidin-4-yl)ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-18-11-8-13(9-12-18)7-10-16-15(19)17-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYJJUSQSGGXLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CCNC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-3-[3-(2,5-dihydro-1H-pyrrol-1-yl)-3-oxopropyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5335334.png)
![N-[(3-ethylisoxazol-5-yl)methyl]-N-methyl-2-(8-methylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5335338.png)
![1-chloro-5,11,11,11a-tetramethyl-6,7,11,11a-tetrahydro-4H-[1,3]oxazolo[3',4':1,2]azepino[5,4,3-cd]indol-9-one](/img/structure/B5335339.png)
![5-[4-(allyloxy)-3-bromobenzylidene]-3-(3-chlorophenyl)-2,4-imidazolidinedione](/img/structure/B5335340.png)
![N-(2-{4-[(2-tert-butylpyrimidin-5-yl)methyl]morpholin-2-yl}ethyl)acetamide](/img/structure/B5335356.png)
![3-(benzylthio)-6-(5-chloro-2,3-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5335360.png)
![N-(3,5-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5335369.png)
![2-ethyl-1-isopropyl-4-[4-(2-pyridinylmethoxy)benzyl]piperazine](/img/structure/B5335381.png)
![allyl 7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5335389.png)
![3-{[(2-ethoxyphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5335395.png)
![5-chloro-3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5335400.png)

![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(4-morpholinyl)propyl]butanamide](/img/structure/B5335410.png)
